N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine
Description
Chemical Identity and Structural Features
This compound exhibits a complex molecular architecture characterized by multiple aromatic systems and nitrogen-containing functionalities. The compound bears the Chemical Abstracts Service registry number 400747-21-9 and possesses the molecular formula C16H17N5, corresponding to a molecular weight of 279.347 atomic mass units. This structural composition reflects the presence of sixteen carbon atoms, seventeen hydrogen atoms, and five nitrogen atoms, with the latter concentrated primarily within the tetrazole ring system.
The tetrazole ring itself constitutes a five-membered heterocycle containing four nitrogen atoms and one carbon atom, conforming to the general molecular formula CH2N4 for the parent tetrazole structure. The compound features 1H-tetrazole tautomeric form, which represents the thermodynamically favored configuration in solid phase conditions. This tautomeric preference results from the stabilization provided by hydrogen bonding interactions and the delocalization of negative charge among the nitrogen atoms within the ring system.
The structural framework incorporates three distinct aromatic components: the central tetrazole heterocycle, a methylphenyl substituent attached to the N1 position of the tetrazole ring, and a phenyl group connected through a methanamine linkage. The N-methyl group provides additional structural complexity while potentially influencing the compound's pharmacokinetic properties and binding interactions. The 2-methylphenyl substitution pattern on the tetrazole nitrogen creates specific steric and electronic environments that may affect molecular recognition and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5 |
| Molecular Weight | 279.347 g/mol |
| Chemical Abstracts Service Number | 400747-21-9 |
| Nitrogen Content | 25.1% by mass |
| Aromatic Ring Systems | 3 |
The compound's three-dimensional structure enables multiple intermolecular interactions through its nitrogen lone pairs, aromatic systems, and potential hydrogen bonding sites. The tetrazole ring exhibits planar geometry with delocalized electron density, facilitating π-π stacking interactions with other aromatic systems. The spatial arrangement of the substituents creates specific conformational preferences that influence the molecule's binding properties and pharmacological behavior.
Historical Context of Tetrazole-Containing Compounds in Medicinal Chemistry
The development of tetrazole-containing pharmaceuticals represents a significant milestone in the evolution of medicinal chemistry, with the foundational discovery of tetrazole structures dating back to the late nineteenth century. The Swedish chemist Johannes August Bladin first reported the synthesis of a tetrazole derivative in 1885 at the University of Uppsala, observing the formation of a compound with the chemical formula C8H5N5 through the reaction of dicyanophenylhydrazine with nitrous acid. This pioneering work established the structural framework that would later become central to numerous pharmaceutical applications.
The systematic development of tetrazole chemistry accelerated through the contributions of Arthur Rudolf Hantzsch and his collaborator Vagt, who described the first general synthetic methodology for tetrazole formation in 1901. Their work demonstrated the [2 + 3] cycloaddition reaction between azides and nitriles, establishing the fundamental synthetic pathway that remains widely employed in contemporary pharmaceutical synthesis. This methodology provided researchers with reliable access to diverse tetrazole structures, enabling the exploration of their biological properties.
The pharmaceutical significance of tetrazoles became increasingly apparent through the mid-twentieth century as researchers recognized their potential as bioisosteric replacements for carboxylic acid functionalities. Ugi and colleagues made substantial contributions to this field in 1961 by developing multicomponent reaction strategies that incorporated hydrazoic acid as a replacement for carboxylic acids in established synthetic methodologies. These innovations dramatically expanded the synthetic accessibility of tetrazole-containing compounds while maintaining the structural diversity necessary for pharmaceutical development.
The clinical validation of tetrazole-containing pharmaceuticals emerged through the development of angiotensin receptor blockers, particularly losartan and candesartan, which demonstrated the therapeutic potential of this heterocyclic system. These successful pharmaceutical applications validated the strategic use of tetrazoles in drug design and established precedents for their continued development in medicinal chemistry programs.
Contemporary pharmaceutical research has expanded the application of tetrazole-containing compounds across multiple therapeutic areas, including antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, antidiabetic, and antimalarial applications. The broad spectrum of biological activities associated with tetrazole derivatives reflects their versatility as pharmacophores and their compatibility with diverse molecular targets.
Significance of Substituted Tetrazoles in Bioisosteric Replacements
Substituted tetrazoles have achieved prominence in pharmaceutical design primarily through their function as bioisosteric replacements for carboxylic acid groups, offering similar biological activity while providing enhanced metabolic stability and improved pharmacokinetic properties. The bioisosteric relationship between 5-substituted 1H-tetrazoles and carboxylic acids stems from their comparable acid dissociation constant values, with both functional groups exhibiting similar proton dissociation behavior under physiological conditions.
The structural basis for this bioisosteric relationship lies in the electronic properties of the tetrazole ring system, which enables effective hydrogen bonding interactions comparable to those observed with carboxylate groups. Crystallographic studies have demonstrated that carboxylic acid and tetrazole bioisosteric pairs exhibit remarkably similar hydrogen bonding environments, with the tetrazole nitrogen atoms participating in multiple simultaneous hydrogen bonding interactions. The tetrazole ring can engage up to four hydrogen bonds through the sigma lone pairs of its nitrogen atoms, creating an extended hydrogen bonding network that mimics the binding characteristics of carboxylate functionalities.
The tetrazole heterocycle demonstrates superior metabolic stability compared to carboxylic acid groups, particularly regarding resistance to biological degradation pathways such as beta-oxidation and amino acid conjugation reactions. This enhanced stability results from the aromatic character of the tetrazole ring and the electron-rich nature of the nitrogen atoms, which resist enzymatic cleavage under physiological conditions. The metabolic stability of tetrazole-containing compounds contributes to improved pharmacokinetic profiles, including enhanced bioavailability and prolonged elimination half-lives.
| Property | Carboxylic Acid | 1H-Tetrazole |
|---|---|---|
| Typical pKa Range | 4.0-5.0 | 4.5-5.0 |
| Hydrogen Bond Acceptors | 2 | 4 |
| Metabolic Stability | Moderate | High |
| Bioisosteric Equivalence | Reference | Established |
The implementation of tetrazole bioisosteres has proven particularly successful in the development of angiotensin receptor antagonists, where the replacement of carboxylic acid groups with tetrazole functionalities has yielded clinically successful pharmaceuticals with improved therapeutic profiles. These applications demonstrate the practical utility of tetrazole bioisosterism in pharmaceutical development and validate the strategic incorporation of this heterocyclic system in drug design programs.
Structural analysis of protein-tetrazole interactions reveals that tetrazole groups can form extensive hydrogen bonding networks within biological targets, often engaging multiple amino acid residues simultaneously through their four nitrogen lone pairs. This multidentate binding capability enables tetrazole-containing compounds to achieve high binding affinity while maintaining selectivity for their intended molecular targets.
Properties
IUPAC Name |
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-12-8-6-7-11-14(12)21-16(18-19-20-21)15(17-2)13-9-4-3-5-10-13/h3-11,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRSSNICHKPBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660455 | |
| Record name | N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400747-21-9 | |
| Record name | N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Tetrazole Core
The tetrazole ring is typically synthesized via cycloaddition reactions involving azides and nitriles or through direct functionalization of aminotetrazole derivatives:
- Methylation of 5-Aminotetrazole :
Starting from commercially available 5-aminotetrazole monohydrate, methylation using dimethyl sulfate under alkaline conditions produces a mixture of regioisomers: 1-methyl-(1H)-tetrazole-5-amine and 2-methyl-(2H)-tetrazole-5-amine. The reaction is conducted by dissolving 5-aminotetrazole in aqueous sodium hydroxide with phenolphthalein as an indicator, followed by slow addition of dimethyl sulfate and refluxing for 1 hour. After cooling and crystallization, the isomers are separated based on solubility differences.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylation | 5-aminotetrazole, dimethyl sulfate, NaOH, reflux 1 h | 51 (1-methyl isomer), 25 (2-methyl isomer) | Separation by crystallization and extraction |
- Hydrogenation of N,N-Dibenzyl Tetrazolyl Amines :
Palladium hydroxide catalyzed hydrogenation under 50 psi H2 at 50°C for 16 hours converts N,N-dibenzyl-2-methyl-2H-tetrazol-5-amine to the desired amine. The catalyst is removed by filtration, and the product is purified by recrystallization from isopropanol.
| Step | Catalyst | Conditions | Yield (%) | Product Purification |
|---|---|---|---|---|
| Hydrogenation | Pd(OH)2, H2 (50 psi), 50°C, 16 h | 73 | Recrystallization from isopropanol |
Formation of the N-Methylated Tertiary Amine
- Tandem Synthesis via Reductive Amination :
A general procedure for synthesizing N-methylated tertiary amines involves reacting an amine with an aldehyde in the presence of a catalyst and base in methanol at elevated temperature (100°C) for 16 hours. Caesium carbonate is commonly used as the base, and the reaction proceeds under an inert argon atmosphere. The product yield is monitored by ^1H NMR using internal standards.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Reductive Amination | Amine, aldehyde, Cat. 1 (0.2 mol%), Cs2CO3 (20 mol%), MeOH | 100°C, 16 h, argon atmosphere | Yields determined by ^1H NMR |
- Specific Application to Target Compound :
The N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine is synthesized by coupling the tetrazole intermediate with an appropriate benzaldehyde derivative (e.g., 3,5-bis(trifluoromethyl)benzaldehyde) followed by reduction with sodium borohydride in ethanol. The reaction mixture is worked up by extraction with ethyl acetate, washing, drying, and crystallization from isopropanol/water mixtures to afford the final product.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aldehyde Condensation + Reduction | Tetrazolyl amine + benzaldehyde, reflux in toluene 45 min; NaBH4 in EtOH, RT 4 h | 25-51 | Crystallization purification |
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| 1 | Methylation of aminotetrazole | 5-Aminotetrazole monohydrate | Dimethyl sulfate, NaOH | Reflux 1 h, alkaline medium | 51 (1-methyl), 25 (2-methyl) | Crystallization, extraction |
| 2 | Hydrogenation | N,N-Dibenzyl-2-methyl-2H-tetrazol-5-amine | Pd(OH)2, H2 (50 psi) | 50°C, 16 h | 73 | Recrystallization (isopropanol) |
| 3 | Reductive amination | Tetrazolyl amine + benzaldehyde | NaBH4, EtOH | RT 4 h after reflux condensation | 25-51 | Crystallization (isopropanol/H2O) |
Research Findings and Notes
- The methylation step produces regioisomeric tetrazole amines, which can be separated due to their differing solubilities and crystallization behaviors.
- Hydrogenation using palladium hydroxide is effective for removing benzyl protecting groups, yielding the free amine in good yield and purity.
- Reductive amination under mild conditions with sodium borohydride provides a reliable route to N-methylated tertiary amines with good selectivity and yield.
- The use of caesium carbonate as a base and methanol as solvent under inert atmosphere is critical in the tandem synthesis approach to achieve high conversion and selectivity.
- Analytical techniques such as ^1H and ^13C NMR, mass spectrometry, and chromatographic methods are essential for confirming the structure and purity of intermediates and final products.
Chemical Reactions Analysis
N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Potential
N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine is hypothesized to exhibit various biological activities, particularly in pharmacology. Compounds containing tetrazole rings have been associated with:
- Antimicrobial Activity : Preliminary studies suggest that tetrazole derivatives may possess antimicrobial properties, making them candidates for further investigation in treating infections.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Neuropharmacology : There is emerging interest in the interaction of tetrazole-containing compounds with neurotransmitter receptors, which may lead to applications in treating neurological disorders .
Binding Affinity Studies
Research involving this compound focuses on its binding affinity to various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects. Initial data indicate possible interactions with:
- Neurotransmitter Receptors : This could suggest potential applications in the treatment of mood disorders or neurological conditions.
- Metabolic Enzymes : Interactions with enzymes involved in metabolic pathways may indicate applications in metabolic syndrome or diabetes management.
Future Research Directions
Given the promising preliminary findings regarding this compound, several avenues for future research can be proposed:
- Mechanistic Studies : Detailed investigations into the mechanisms of action at the molecular level will be essential to validate its therapeutic potential.
- In Vivo Studies : Animal models should be employed to assess efficacy and safety profiles before advancing to human trials.
- Synthesis Optimization : Improving synthetic routes for higher yield and purity will facilitate broader testing and application development .
Mechanism of Action
The mechanism of action of N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine (CAS 116833-33-1)
- Structure : Features a dimethylamine group (-NMe₂) attached to the tetrazole ring.
- Key Differences : Lacks aromatic substituents (phenyl or 2-methylphenyl), resulting in lower molecular weight and reduced lipophilicity.
- Properties: Higher polarity due to the absence of aromatic groups. Potential for improved aqueous solubility compared to the target compound.
- Applications : Used in medicinal chemistry as a scaffold for optimizing solubility in drug candidates .
N-Ethyl-1-phenyl-N-(phenylmethyl)-1H-tetrazol-5-amine (CAS 66907-77-5)
- Structure : Contains an ethyl group and a benzyl (-CH₂Ph) substituent on the tetrazole’s amine.
- Key Differences : Bulkier substituents (benzyl, ethyl) increase steric hindrance compared to the target compound’s N-methyl and phenyl groups.
- Properties :
- Higher molecular weight (279.34 g/mol) and density due to additional aromatic rings.
- Reduced solubility in polar solvents compared to the target compound.
- Applications : Explored in ligand design for metal coordination chemistry .
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6, C₇H₁₃N₃)
- Structure : Pyrazole ring (5-membered, two adjacent nitrogen atoms) substituted with an ethyl group, attached to an N-methylmethanamine.
- Key Differences : Pyrazole vs. tetrazole heterocycles; pyrazole has fewer nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
- Properties :
- Applications : Pyrazole derivatives are common in agrochemicals and kinase inhibitors .
N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine
- Structure : Pyrazole ring substituted with 2-methylphenyl at position 1 and N-methylmethanamine at position 4.
- Key Differences : Pyrazole (two nitrogen atoms) vs. tetrazole (four nitrogen atoms) affects acidity (tetrazoles are more acidic) and stability.
- Properties: Density: 1.07 g/cm³; comparable to tetrazole derivatives but with lower polarity. Hydrogen-bond donors: 1 (similar to target compound) .
- Applications : Investigated in CNS-targeting drug candidates due to balanced lipophilicity .
Structural and Functional Analysis Table
Research Findings and Implications
- Tetrazole vs. Pyrazole : Tetrazoles exhibit superior metabolic stability and acidity (pKa ~4.5–5.0), making them preferred in drug design over pyrazoles .
- Synthetic Routes: Tetrazole derivatives are often synthesized via [2+3] cycloaddition between nitriles and sodium azide, while pyrazoles are typically formed via Knorr-type reactions .
Biological Activity
N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine, with the molecular formula C₁₆H₁₇N₅ and a molecular weight of approximately 279.34 g/mol, is a compound featuring a tetrazole ring. This unique structure, which includes both methyl and phenyl groups, suggests potential biological activity, particularly in pharmacology. However, comprehensive research on its biological effects remains limited.
Currently, the precise mechanism of action of this compound is not well understood. Preliminary studies indicate that compounds with tetrazole rings often interact with various biological targets, including neurotransmitter receptors and metabolic enzymes. These interactions are crucial for elucidating the compound's pharmacological profile and potential therapeutic applications.
Potential Biological Activities
Research suggests that this compound may exhibit several biological activities:
- Anticonvulsant Properties : Compounds containing tetrazole rings have been associated with anticonvulsant effects, although specific studies on this compound are lacking.
- Antitumor Activity : Similar tetrazole derivatives have shown promise in anticancer research, indicating a potential avenue for further exploration with this compound.
- Neuropharmacological Effects : Given its structure, there is speculation regarding its interaction with neurotransmitter systems, which could yield insights into its effects on mood and cognition .
Structural Similarities
The structural characteristics of this compound align it with other biologically active compounds. A comparison table of structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methyl-N'-(2-methylphenyl)tetrazole | C₁₄H₁₅N₅ | Lacks phenylmethanamine structure |
| 5-(2-Methylphenyl)-tetrazole | C₁₂H₉N₅ | Simpler structure; no methyl substitution |
| N,N-Dimethyl-4-(2-methylphenyl)tetrazole | C₁₄H₁₈N₄ | Dimethyl substitution instead of methyl |
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following findings from related tetrazole compounds provide insight into its potential applications:
- Anticonvulsant Activity : Research has shown that certain tetrazole derivatives possess significant anticonvulsant properties. For instance, a study demonstrated that a related compound eliminated tonic extensor phases in animal models .
- Anticancer Research : A review highlighted that various thiazole-integrated tetrazoles exhibited cytotoxic activity against cancer cell lines. The presence of specific substituents on the phenyl ring was crucial for enhancing activity .
Future Directions
Given the preliminary nature of current findings, future research should focus on:
- In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the biological activity and safety profile of this compound.
- Mechanism Elucidation : Investigating the molecular interactions and pathways involved in the compound's effects on biological systems.
Q & A
Q. What are the common synthetic routes for introducing the tetrazole moiety into N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine?
The Ugi-azide multicomponent reaction is a robust method for synthesizing 1,5-disubstituted tetrazoles. For example, tetrazole derivatives can be prepared by reacting amines (e.g., substituted benzylamines), aldehydes, isocyanides, and azidotrimethylsilane under mild conditions. This approach achieves high regioselectivity for the 1,5-substitution pattern, critical for biological activity . Alternative routes include 1,3-dipolar cycloaddition between azides and nitriles, though this may require metal catalysts like Cu(OAc)₂ for efficiency .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is the gold standard. Key steps include:
- Data collection via single-crystal diffraction.
- Structure solution using direct methods (e.g., SHELXD ).
- Refinement with anisotropic displacement parameters and validation of hydrogen bonding networks .
Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy confirm functional groups. For example, IR peaks at ~1670 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) verify ester linkages in intermediates .
Q. What pharmacological screening methods are used to assess bioactivity?
- In vitro assays : Receptor-binding studies (e.g., angiotensin II receptor for antihypertensive activity) using radiolabeled ligands.
- Enzymatic inhibition : Kinetic analysis of tetrazole interactions with metalloenzymes (e.g., carbonic anhydrase).
- Cellular toxicity : MTT assays to evaluate cytotoxicity in cell lines .
Advanced Research Questions
Q. How do researchers address regioselectivity challenges during tetrazole alkylation?
Regioselectivity in alkylation (N1 vs. N2 substitution) is influenced by steric and electronic factors. Computational modeling (DFT calculations) predicts preferential alkylation at the less hindered N1 position. Experimental validation involves:
- Monitoring reaction kinetics via LC-MS.
- Comparing NMR shifts of alkylated products (e.g., ¹H NMR δ 5.38–5.48 ppm for –OCH₂ groups) .
- Using bulky directing groups to steer substitution patterns .
Q. What strategies resolve crystallographic data contradictions during refinement?
Discrepancies in electron density maps (e.g., disordered solvent molecules) are managed by:
Q. How can computational methods optimize reaction yields for scaled synthesis?
- DFT studies : Predict transition states to identify rate-limiting steps (e.g., azide-alkyne cycloaddition).
- Machine learning : Train models on reaction databases to recommend optimal solvents (e.g., t-BuOH/H₂O mixtures) or catalysts (e.g., Cu(OAc)₂) .
- Molecular docking : Screen tetrazole derivatives for binding affinity to target proteins, guiding synthetic priorities .
Q. What are the stability considerations for storing tetrazole derivatives?
- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the tetrazole ring.
- Oxygen-free environments : Argon/vacuum sealing prevents oxidation of amine substituents .
Notes
- Avoid abbreviations: Use full chemical names (e.g., "azidotrimethylsilane" instead of "TMSN₃").
- Methodological rigor: Emphasize iterative refinement in crystallography and cross-validation with multiple spectroscopic techniques.
- Contradiction handling: Address data mismatches via computational validation and experimental replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
